6-[4-(methylsulfanyl)phenyl]-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one
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Overview
Description
6-[4-(methylsulfanyl)phenyl]-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is a complex organic compound belonging to the class of heterocyclic compounds It features a unique structure that combines an indeno-benzothiazepine core with a methylsulfanyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(methylsulfanyl)phenyl]-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a substituted phenylthiourea and an indanone derivative, the reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[4-(methylsulfanyl)phenyl]-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the benzothiazepine ring.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced benzothiazepine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
6-[4-(methylsulfanyl)phenyl]-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 6-[4-(methylsulfanyl)phenyl]-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-methylphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Uniqueness
6-[4-(methylsulfanyl)phenyl]-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is unique due to its indeno-benzothiazepine core, which is not commonly found in other similar compounds. This core structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H17NOS2 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
11-(4-methylsulfanylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C23H17NOS2/c1-26-15-12-10-14(11-13-15)23-20-21(16-6-2-3-7-17(16)22(20)25)24-18-8-4-5-9-19(18)27-23/h2-13,23-24H,1H3 |
InChI Key |
LPEGACJKSZRARZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Origin of Product |
United States |
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